[4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methanol
Overview
Description
[4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methanol is an aromatic compound with a complex structure that includes fluorine, iodine, and methoxy groups
Preparation Methods
The synthesis of [4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methanol typically involves multiple steps, including the introduction of the fluorophenyl and methoxy groups, followed by iodination. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the iodine position, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance its binding affinity and specificity. The methoxy groups may also play a role in modulating its biological activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar compounds include other fluorophenyl and methoxy-substituted aromatic compounds. For example:
- [4-[(3-Fluorophenyl)methoxy]phenyl]methanol
- [4-[(2-Fluorophenyl)methoxy]phenyl]methanol
These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The presence of the iodine atom in [4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methanol makes it unique and potentially more versatile in certain applications .
Properties
IUPAC Name |
[4-[(2-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FIO3/c1-19-14-7-10(8-18)6-13(17)15(14)20-9-11-4-2-3-5-12(11)16/h2-7,18H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNHJHZEZDAQMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)I)OCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FIO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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